4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features a bromine atom and a trifluoromethyl group attached to a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic effects.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: Incorporated into materials to enhance their chemical and physical properties, such as stability and reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the bromine and trifluoromethyl groups, can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-(trifluoromethyl)pyridine
- 3-bromo-2-(trifluoromethyl)pyridine
- 4-bromo-2-(trifluoromethyl)pyridine
Uniqueness
4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern on the pyrrolopyridine core. This unique structure imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and increased biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
1196145-98-8 |
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Molecular Formula |
C8H4BrF3N2 |
Molecular Weight |
265.03 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-6(8(10,11)12)14-7-4(5)1-2-13-7/h1-3H,(H,13,14) |
InChI Key |
VLJKLVQHZZZNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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